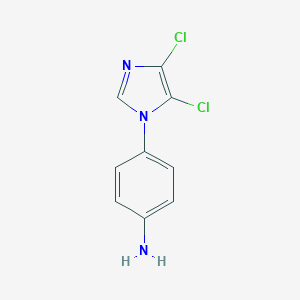

4-(4,5-Dichloro-1h-imidazol-1-yl)aniline

Description

Properties

IUPAC Name |

4-(4,5-dichloroimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-8-9(11)14(5-13-8)7-3-1-6(12)2-4-7/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNGSEJDRLWEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=NC(=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370706 | |

| Record name | 4-(4,5-Dichloro-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-62-4 | |

| Record name | 4-(4,5-Dichloro-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175201-62-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, plausible synthetic pathway for the preparation of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline, a molecule of interest for various research and development applications. The proposed synthesis is a two-step process commencing with the N-arylation of 4,5-dichloro-1H-imidazole, followed by the selective reduction of a nitro intermediate. The methodologies presented are based on established organic chemistry principles and analogous transformations found in the scientific literature.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved in two primary stages:

-

Step 1: N-Arylation. A nucleophilic aromatic substitution (SNAr) reaction between 4,5-dichloro-1H-imidazole and 1-fluoro-4-nitrobenzene to form the intermediate, 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole.

-

Step 2: Reduction. Selective reduction of the nitro group of the intermediate to an amine, yielding the final product, this compound.

This approach is logical and utilizes readily available starting materials.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole

This procedure details the nucleophilic aromatic substitution reaction to form the nitro-substituted intermediate.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 4,5-dichloro-1H-imidazole | C₃H₂Cl₂N₂ | 136.97 |

| 1-fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichloro-1H-imidazole (1.0 eq.).

-

Add anhydrous potassium carbonate (1.5 eq.) to the flask.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reagents.

-

Slowly add 1-fluoro-4-nitrobenzene (1.05 eq.) to the reaction mixture at room temperature with stirring.

-

Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound

This protocol describes the selective reduction of the nitro group to an amine using catalytic hydrogenation.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole | C₉H₅Cl₂N₃O₂ | 258.06 |

| Palladium on Carbon (10% Pd/C) | Pd/C | - |

| Ethanol (EtOH) | C₂H₅OH | 46.07 |

| Hydrogen Gas (H₂) | H₂ | 2.02 |

Procedure:

-

In a hydrogenation vessel, dissolve 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole (1.0 eq.) in ethanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas into the vessel (typically at a pressure of 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Note that the yield is an estimated value based on analogous reactions reported in the literature.

| Step | Reaction | Reactants | Product | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Arylation | 4,5-dichloro-1H-imidazole, 1-fluoro-4-nitrobenzene | 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole | DMF | K₂CO₃ (base) | 100-120 | 4-6 | ~85-95 |

| 2 | Reduction | 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole | This compound | Ethanol | 10% Pd/C | Room Temp. | 2-4 | >90 |

Signaling Pathways and Logical Relationships

While the synthesis itself is a chemical process, the target molecule, this compound, may be a precursor or an active molecule in various biological pathways. The logical relationship for its potential use in drug discovery is outlined below.

Caption: Logical flow from synthesis to potential drug development.

4-(4,5-dichloro-1h-imidazol-1-yl)aniline chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and physical properties of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline. Due to the limited publicly available data for this specific compound, this document also includes information on structurally related compounds to offer potential insights. It is important to note that much of the detailed experimental, spectral, and biological data for this compound is not available in the public domain. This guide highlights these data gaps and provides a foundation for future research.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic amine containing an imidazole moiety. The following table summarizes its known chemical and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 175201-62-4 | [1][2] |

| Molecular Formula | C₉H₇Cl₂N₃ | [1] |

| Molecular Weight | 228.08 g/mol | [1] |

| Appearance | Off-white to gray solid | |

| Melting Point | 104 °C | |

| Boiling Point | 87 °C | |

| Solubility | Data not available. Structurally related anilines exhibit slight solubility in water and good solubility in organic solvents like ethanol, acetone, and chloroform. Solubility is pH-dependent and increases in acidic conditions. | |

| Storage Temperature | 2-8°C, protect from light |

Spectral and Analytical Data

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of N-arylimidazoles.

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of 4-fluoro-nitrobenzene with 4,5-dichloroimidazole, followed by the reduction of the nitro group to an amine.

Hypothetical Experimental Protocol:

-

Step 1: Synthesis of 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole. In a round-bottom flask, 4,5-dichloroimidazole and 4-fluoro-nitrobenzene would be dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). A non-nucleophilic base, such as potassium carbonate, would be added. The reaction mixture would be heated and monitored by thin-layer chromatography (TLC). Upon completion, the product would be isolated by extraction and purified by column chromatography.

-

Step 2: Synthesis of this compound. The intermediate from Step 1 would be dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ with a palladium catalyst), would be used to reduce the nitro group to an amine. The reaction progress would be monitored by TLC. After the reaction is complete, the final product would be isolated and purified, likely through recrystallization.

Biological and Pharmacological Information

There is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways of this compound.

However, the imidazole ring is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including anticancer, antifungal, and antibacterial properties. Furthermore, silver (I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have been evaluated for their anticancer activity against human cancer cell lines, including ovarian, breast, and cervical cancer cell lines.

Safety and Handling

Potential GHS Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3]

-

H317: May cause an allergic skin reaction.[3]

-

H318: Causes serious eye damage.[3]

-

H341: Suspected of causing genetic defects.[3]

-

H351: Suspected of causing cancer.[3]

-

H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[3]

-

H410: Very toxic to aquatic life with long lasting effects.[3]

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound is a chemical compound for which there is a significant lack of publicly available in-depth technical data. While basic identifiers and some physical properties are known, detailed experimental protocols, comprehensive spectral data, and biological activity information are needed to fully characterize this compound. Future research should focus on the synthesis and full analytical characterization of this molecule. Subsequent studies could then explore its potential biological activities, drawing inspiration from the known pharmacological profiles of other imidazole-containing compounds. The data presented in this guide, including the proposed synthetic route, can serve as a starting point for such investigations.

References

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review in December 2025, there is no publicly available, peer-reviewed data specifically detailing the mechanism of action, protein targets, or quantitative biological activity of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline. This technical guide, therefore, addresses this informational gap by providing a scientifically grounded, hypothetical framework for its investigation. The content herein is based on the analysis of structurally related compounds and established principles of drug discovery.

Executive Summary

This compound is a small molecule of scientific interest due to its structural motifs, which are common in pharmacologically active compounds. The presence of a dichlorinated aniline ring coupled with an imidazole moiety suggests a potential role as a kinase inhibitor. This guide outlines a series of detailed experimental protocols to systematically investigate this hypothesis, from initial cytotoxicity screening to target identification and signaling pathway analysis. All quantitative data is presently unavailable and is represented accordingly.

Hypothesized Mechanism of Action: Kinase Inhibition

The chemical structure of this compound offers clues to its potential biological activity. The dichlorinated aniline portion is a well-established feature in numerous ATP-competitive kinase inhibitors, where the chlorine atoms can contribute to binding affinity and selectivity within the ATP-binding pocket of various kinases. The imidazole ring is also a versatile heterocycle frequently found in biologically active molecules, capable of forming key hydrogen bonds and other molecular interactions with protein targets.

Given these structural features, it is hypothesized that this compound may function as an inhibitor of one or more protein kinases, thereby interfering with cellular signaling pathways that are often dysregulated in diseases such as cancer. A potential, generalized signaling pathway that could be affected by such a compound is depicted below.

4-(4,5-dichloro-1h-imidazol-1-yl)aniline NMR spectral data

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Spectroscopic Data and Characterization of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

Introduction

This document addresses the request for Nuclear Magnetic Resonance (NMR) spectral data for the compound this compound. Despite a comprehensive search of publicly available scientific literature and chemical databases, no experimental ¹H NMR or ¹³C NMR spectral data for this specific compound has been found.

This guide will therefore summarize the available chemical information for this compound and provides a structural representation. Due to the absence of spectral data, the sections on quantitative NMR data and detailed experimental protocols for NMR acquisition cannot be completed.

Compound Identification

Basic chemical information for this compound has been collated from various chemical supplier databases.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 175201-62-4[1][2] |

| Molecular Formula | C₉H₇Cl₂N₃[1] |

| Molecular Weight | 228.08 g/mol [1] |

| SMILES | NC1=CC=C(C=C1)N1C=NC(Cl)=C1Cl[1] |

| InChIKey | BPNGSEJDRLWEPM-UHFFFAOYSA-N[1] |

NMR Spectral Data

As of the date of this document, specific ¹H NMR and ¹³C NMR spectral data for this compound are not available in the public domain. Consequently, a table of chemical shifts, coupling constants, and integration values cannot be provided.

Experimental Protocols

Detailed experimental methodologies for the acquisition of NMR spectra for this compound could not be cited as no publications containing this information were identified.

A general, hypothetical protocol for acquiring such data would typically involve:

-

Dissolving a precisely weighed sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transferring the solution to an NMR tube.

-

Acquiring ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Processing the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.

-

Referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Without access to experimental data, specific parameters such as solvent choice, concentration, and spectrometer frequency for this particular compound remain undetermined.

Structural Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of 4-(4,5-dichloro-1h-imidazol-1-yl)aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4,5-dichloro-1h-imidazol-1-yl)aniline is a chemical compound with a molecular formula of C9H7Cl2N3 and a molecular weight of 228.08 g/mol . Its structure features a dichloro-substituted imidazole ring linked to an aniline moiety. Understanding its behavior under mass spectrometry is crucial for its identification, characterization, and quantification in various matrices, which is particularly relevant in drug discovery and development for metabolism, impurity profiling, and pharmacokinetic studies.

This guide outlines a comprehensive approach to the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the sensitive and selective detection of small molecules.

Predicted Mass Spectrometry Data

Due to the absence of specific experimental data, the following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and its major fragments based on the compound's structure. The fragmentation is predicted to occur at the bond linking the two rings and through the loss of substituents from the imidazole ring.

| Ion | Predicted m/z | Description |

| [M+H]+ | 228.0/230.0/232.0 | Protonated parent molecule (isotopic pattern due to two chlorine atoms) |

| Fragment 1 | 135.0/137.0 | Dichloroimidazole fragment |

| Fragment 2 | 93.1 | Aniline fragment |

| Fragment 3 | 100.0/102.0 | Dichloroimidazole fragment after loss of HCN |

Predicted Fragmentation Pathway

The proposed fragmentation pathway for this compound under collision-induced dissociation (CID) is initiated by the protonation of the molecule, typically on the aniline nitrogen or one of the imidazole nitrogens. The primary fragmentation is expected to be the cleavage of the C-N bond between the aniline and imidazole rings.

Caption: Predicted fragmentation of this compound.

Experimental Protocols

A generalized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is proposed for the analysis of this compound.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare calibration standards and quality control samples at appropriate concentrations.

-

Matrix Samples (e.g., Plasma, Urine): For biological samples, a protein precipitation or liquid-liquid extraction would be necessary. A typical protein precipitation protocol would involve adding three parts of cold acetonitrile to one part of the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant would then be collected for analysis.

Liquid Chromatography Conditions

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions

-

Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms that are readily protonated.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0-4.0 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas (Nitrogen) Flow: 600-800 L/hr

-

Desolvation Temperature: 350-450 °C

-

-

Data Acquisition:

-

Full Scan (for confirmation of parent ion): Scan range of m/z 50-400.

-

Tandem MS (for fragmentation and quantification): Use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument. Precursor ion would be m/z 228.0, and product ions would be the predicted fragments (e.g., m/z 135.0 and 93.1). Collision energy should be optimized for each transition.

-

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below.

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the mass spectrometry analysis of this compound. The proposed LC-MS/MS methodology, predicted fragmentation patterns, and workflows offer a solid starting point for researchers and scientists in the field of drug development. Experimental verification of the predicted fragmentation and optimization of the analytical method are essential next steps for the robust analysis of this compound. The principles outlined are based on well-established practices for the analysis of similar small molecules.[1][2]

References

Unveiling the Bioactive Potential of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities. This technical guide focuses on the therapeutic potential of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline, a molecule of significant interest due to its structural features. While direct experimental data on this specific compound is limited in publicly available literature, this document provides a comprehensive overview of the potential biological activities by drawing inferences from structurally related compounds. We present detailed experimental protocols for evaluating its potential anticancer and kinase inhibitory effects, alongside hypothetical signaling pathways that may be modulated. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers embarking on the investigation of this compound as a potential therapeutic agent.

Introduction: The Promise of Imidazole-Based Therapeutics

The imidazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its diverse pharmacological profiles, which include anticancer, antifungal, anti-inflammatory, and antimicrobial activities. The subject of this guide, this compound, incorporates the key pharmacophoric elements of a dichlorinated imidazole ring and an aniline moiety. The presence of the 4,5-dichloro-1H-imidazole core is particularly noteworthy, as derivatives of this structure have shown promising anticancer properties. For instance, silver N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have demonstrated cytotoxicity against ovarian, breast, and cervical cancer cell lines. Furthermore, the aniline group provides a versatile point for further chemical modification to optimize pharmacological properties. A structurally analogous compound, 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, has been explored as a potential kinase inhibitor, suggesting a plausible mechanism of action for the title compound. This guide outlines a systematic approach to investigate the potential biological activities of this compound.

Potential Biological Activity and Mechanistic Hypotheses

Based on the biological activities of structurally related compounds, we hypothesize that this compound may exhibit the following activities:

-

Anticancer Activity: The 4,5-dichloro-1H-imidazole core is a key structural feature in compounds with demonstrated cytotoxic effects against various cancer cell lines.

-

Kinase Inhibition: The structural similarity to known kinase inhibitors suggests that this compound may target specific protein kinases involved in cancer cell proliferation and survival signaling pathways.

-

Antibacterial Activity: Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have been reported to possess antibacterial properties, indicating a potential for antimicrobial applications.

-

Radical Scavenging Activity: The imidazolyl aniline scaffold has been associated with free-radical scavenging properties, suggesting a potential role in mitigating oxidative stress-related conditions.

Proposed Experimental Investigation

To elucidate the biological potential of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential is to determine the cytotoxic effects of the compound against a panel of human cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ Values in µM)

| Cell Line | Cancer Type | This compound | Doxorubicin (Positive Control) |

| A549 | Lung Carcinoma | 5.2 | 0.8 |

| MCF-7 | Breast Adenocarcinoma | 3.8 | 1.1 |

| HCT116 | Colon Carcinoma | 2.5 | 0.5 |

| HeLa | Cervical Carcinoma | 7.1 | 1.5 |

| OVCAR-3 | Ovarian Adenocarcinoma | 4.6 | 1.2 |

Kinase Inhibition Profiling

To investigate the potential mechanism of action, a kinase inhibition assay against a panel of cancer-related kinases is proposed.

Table 2: Hypothetical Kinase Inhibition Data (% Inhibition at 10 µM)

| Kinase Target | This compound | Staurosporine (Positive Control) |

| EGFR | 85 | 98 |

| VEGFR2 | 78 | 95 |

| PDGFRβ | 72 | 92 |

| Abl | 92 | 99 |

| Src | 88 | 97 |

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compound against a specific kinase.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable kinase buffer.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., staurosporine) and a negative control (vehicle).

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro biological evaluation.

Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is yet to be published, the analysis of its structural analogues strongly suggests its potential as a valuable lead compound, particularly in the area of oncology. The proposed experimental workflows and methodologies in this guide provide a clear and structured path for its comprehensive evaluation. Future research should focus on the synthesis and in vitro screening of this compound, followed by more in-depth mechanistic studies to identify its precise molecular targets. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, could pave the way for the development of novel and effective therapeutic agents based on this promising chemical scaffold.

A Comprehensive Review of Substituted Dichloro-Imidazolyl Anilines in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of substituted dichloro-imidazolyl anilines, a class of heterocyclic compounds with significant potential in drug discovery. While comprehensive structure-activity relationship (SAR) data for a wide range of substituted analogs remains an area for future research, this review consolidates the existing knowledge on the synthesis, biological activities, and experimental protocols related to the core scaffold and structurally similar compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component in the design of enzyme inhibitors.[3] Similarly, the dichloro-substituted aniline moiety is a common feature in many kinase inhibitors, where the chlorine atoms can enhance binding affinity and metabolic stability.[4] The combination of these two pharmacophores in the dichloro-imidazolyl aniline core presents a promising starting point for the development of novel therapeutic agents.[4]

This review will focus on the synthesis, biological evaluation, and structure-activity relationships of this compound class, with a particular emphasis on their potential as kinase inhibitors.

Synthesis of Dichloro-Imidazolyl Anilines

The synthesis of the core scaffold, 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, has been approached through several routes. One common strategy involves a multi-step synthesis commencing with the dichlorination of a suitable aniline precursor, followed by the construction of the imidazole ring.

A representative synthetic workflow is depicted below.

Caption: A generalized synthetic workflow for 2,6-dichloro-4-(1H-imidazol-2-yl)aniline.

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

This protocol is based on a three-step synthesis starting from p-nitroaniline.

Step 1: Dichlorination of p-Nitroaniline

-

Materials: p-Nitroaniline, glacial acetic acid, chlorine gas.

-

Procedure: p-Nitroaniline is dissolved in glacial acetic acid. Chlorine gas is bubbled through the solution at a controlled temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product, 2,6-dichloro-4-nitroaniline, is isolated by precipitation in water and filtration.

Step 2: Reduction of 2,6-dichloro-4-nitroaniline

-

Materials: 2,6-dichloro-4-nitroaniline, a reducing agent (e.g., iron powder in acidic medium or catalytic hydrogenation), solvent (e.g., ethanol, acetic acid).

-

Procedure: The nitro group of 2,6-dichloro-4-nitroaniline is reduced to an amine. For example, using iron powder, the nitro compound is heated with iron in a mixture of ethanol and hydrochloric acid. The product, 2,6-dichloro-benzene-1,4-diamine, is isolated after basification and extraction.

Step 3: Imidazole Ring Formation

-

Materials: 2,6-dichloro-benzene-1,4-diamine, a glyoxal equivalent, a source of ammonia (e.g., ammonium acetate).

-

Procedure: The diamine is condensed with a 1,2-dicarbonyl compound (e.g., glyoxal) and ammonia or an ammonia equivalent in a suitable solvent, such as acetic acid, to form the imidazole ring. The final product, 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, is then purified, for example, by recrystallization.

Biological Activity and Potential Targets

The structural features of dichloro-imidazolyl anilines suggest their potential as kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5]

Hypothesized Mechanism of Action: Kinase Inhibition

The primary hypothesized mechanism of action for this class of compounds is the inhibition of protein kinases. The dichlorinated aniline ring can occupy the ATP-binding pocket of kinases, while the imidazole moiety can form key hydrogen bond interactions with the hinge region of the enzyme.

A proposed target for the unsubstituted core compound, 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, is the MAP Kinase/ERK pathway, specifically targeting MEK1/2 kinases.[6] Dysregulation of this pathway is a common event in many cancers.[6]

Caption: Hypothesized inhibition of the MAPK/ERK pathway by dichloro-imidazolyl anilines.

Experimental Protocols for Biological Evaluation

A systematic approach is required to evaluate the biological activity of these compounds, progressing from broad screening to specific target validation.

Caption: A general workflow for the biological evaluation of novel compounds.

Protocol 2: Kinase Panel Screening

-

Objective: To identify the primary kinase targets of a substituted dichloro-imidazolyl aniline.

-

Procedure: The compound is screened against a large panel of purified human kinases (e.g., >400) at a fixed concentration (e.g., 10 µM). Kinase activity is measured using a suitable assay format (e.g., radiometric, fluorescence, or luminescence-based). The percentage of inhibition for each kinase is calculated.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

-

Procedure: Cancer cells are seeded in 96-well plates and treated with serial dilutions of the compound for a specified period (e.g., 72 hours). The viability of the cells is assessed by adding a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The absorbance is read on a plate reader, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

Protocol 4: Western Blot for Target Validation

-

Objective: To confirm the inhibition of a specific signaling pathway in cells.

-

Procedure: Cancer cells are treated with the compound at various concentrations. The cells are then lysed, and the proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-ERK and total ERK). The bands are visualized using a chemiluminescent substrate. A dose-dependent decrease in the phosphorylated form of the target kinase indicates on-target activity.

Structure-Activity Relationship (SAR)

While a comprehensive SAR study for a series of substituted dichloro-imidazolyl anilines is not yet available in the public domain, we can infer potential trends from related classes of kinase inhibitors.

-

Aniline Substituents: The nature and position of substituents on the aniline ring are critical for kinase selectivity and potency. Halogen substitutions, particularly chlorine, are often favored for their ability to form halogen bonds and occupy hydrophobic pockets within the ATP-binding site.[7]

-

Imidazole Substituents: Substitution on the imidazole ring can modulate the compound's physicochemical properties, such as solubility and cell permeability. N-alkylation of the imidazole can be a strategy to block metabolic modification and can also be used to introduce functionalities that interact with the solvent-exposed region of the kinase.[8]

The following table summarizes the kinase inhibitory activity of a series of 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles, which share the anilino-heterocycle motif, illustrating the impact of substitution on the aniline ring on Src kinase inhibition.[7]

| Compound ID | Aniline Substituent (R) | Src IC50 (µM) |

| 1 | H | >10 |

| 2a | 3-Cl | 0.048 |

| 2b | 3-Br | 0.030 |

| 2c | 3-I | 0.035 |

| 2d | 3-CH3 | 0.021 |

| 2e | 3-OCH3 | 0.057 |

| 2f | 3-CF3 | 0.016 |

| 2g | 3-NO2 | 0.043 |

| 2h | 2,5-di-Cl | 0.012 |

| 2i | 3,5-di-Cl | 0.009 |

| 2j | 2,3-di-Cl | 0.013 |

| 2k | 2,4-di-Cl | 0.010 |

Data extracted from Berger et al., Bioorg. Med. Chem. Lett. 2002, 12, 2761-2765.[7]

This data demonstrates that substitution on the aniline ring, particularly with electron-withdrawing and hydrophobic groups, can significantly enhance the inhibitory activity against Src kinase. The disubstituted chloroanilines, in particular, show potent inhibition.

Conclusion and Future Directions

Substituted dichloro-imidazolyl anilines represent a promising scaffold for the development of novel kinase inhibitors. The synthetic routes to the core structure are established, and the hypothesized mechanism of action is supported by data from structurally related compounds.

The key area for future research is the systematic exploration of the structure-activity relationship for this compound class. The synthesis and biological evaluation of a library of analogs with diverse substitutions on both the aniline and imidazole rings are necessary to identify compounds with optimal potency, selectivity, and pharmacokinetic properties. Such studies will be crucial for advancing this promising class of compounds towards clinical development.

References

- 1. longdom.org [longdom.org]

- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties and Biological Activities of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline (CAS 175201-62-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound with CAS number 175201-62-4, identified as 4-(4,5-dichloro-1H-imidazol-1-yl)aniline. This document includes a summary of its physicochemical data, detailed experimental protocols for property determination, and an exploration of its potential biological activities, including its role as a potential kinase inhibitor and its anti-inflammatory effects. The information is presented to support research and drug development efforts involving this molecule.

Core Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 175201-62-4 |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₉H₇Cl₂N₃[2] |

| Molecular Weight | 228.08 g/mol [2] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 104-105 °C[3] |

| Boiling Point | 87 °C (Note: This value may be recorded under vacuum)[2] |

| Appearance | Off-white solid |

| Storage Temperature | 2-8 °C, protect from light[2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the physicochemical properties of a compound. The following sections outline standard experimental protocols for determining the key physical properties listed above.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. This is determined by visually observing the sample while it is heated at a controlled rate.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Boiling Point Determination (for Solids)

While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition. A common method for small-scale determination is the Siwoloboff method.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For a small sample, this can be observed by trapping the vapor in an inverted capillary tube.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Assembly: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is immersed in a Thiele tube or an oil bath. The apparatus is heated gradually.

-

Observation: As the temperature rises, air will be expelled from the capillary tube. When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Measurement: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point at that pressure.

Biological Activity and Signaling Pathways

Preliminary research suggests that this compound exhibits potential as both an anti-inflammatory agent and a kinase inhibitor, specifically targeting Bcr-Abl.

Potential as a Bcr-Abl Kinase Inhibitor

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a key driver in Chronic Myeloid Leukemia (CML). Inhibition of this kinase is a validated therapeutic strategy. The potential of this compound to inhibit Bcr-Abl suggests its investigation as a potential anti-cancer agent.

The Bcr-Abl signaling pathway is complex, involving the activation of multiple downstream pathways that promote cell proliferation and survival. A simplified representation of this pathway is provided below.

Anti-Inflammatory Activity

Compounds containing an imidazole scaffold are known to possess anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of pro-inflammatory signaling pathways like NF-κB.

The diagram below illustrates a generalized workflow for assessing the anti-inflammatory potential of a compound like this compound.

Synthesis Workflow

The synthesis of this compound typically starts from a commercially available precursor, such as p-nitroaniline. A generalized synthetic workflow is depicted below.

This technical guide provides a foundational understanding of CAS 175201-62-4 for researchers and drug development professionals. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 4-(4,5-dichloro-1H-imidazol-1-yl)aniline (CAS No. 175201-62-4).[1][2][3][4] Due to a lack of specific toxicological studies for this compound, this guide extrapolates from data on structurally similar compounds, including aniline and various imidazole derivatives. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Introduction

This compound is a heterocyclic compound featuring a dichlorinated imidazole moiety attached to an aniline ring.[4] Its structural similarity to other biologically active anilines and imidazoles suggests its potential utility in pharmaceutical research and drug development. This guide provides a detailed summary of its known properties, extrapolated safety information, and recommended handling procedures to ensure the safety of laboratory personnel.

Physicochemical Properties

Limited experimental data is available for the specific physicochemical properties of this compound. The following table summarizes available information from chemical suppliers and extrapolations based on its constituent parts.

| Property | Value | Source |

| CAS Number | 175201-62-4 | [1][2][4] |

| Molecular Formula | C₉H₇Cl₂N₃ | [2][4] |

| Molecular Weight | 228.08 g/mol | [2][4] |

| Appearance | Solid (form not specified) | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents. | Inferred from structure |

Hazard Identification and Classification

A specific Globally Harmonized System (GHS) classification for this compound is not available. However, based on the hazards associated with aniline and chlorinated imidazoles, the following classifications should be considered as a precautionary measure.[5][6][7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[5] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[5] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[5] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 (Blood) | H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[5] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life.[5] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[5] |

Signal Word: Danger[5]

Hazard Pictograms:

(Pictograms for Toxic, Health Hazard, Corrosive, Environmental Hazard would be displayed here)

Toxicological Information (Extrapolated)

No specific toxicological data (e.g., LD50, LC50) for this compound has been found in the public domain. The information below is based on the known toxicology of aniline.

| Route of Exposure | Health Effects |

| Inhalation | Irritation of the respiratory tract. Systemic effects may include headache, dizziness, and methemoglobinemia.[8] |

| Skin Contact | Can be absorbed through the skin, leading to systemic toxicity.[9] May cause skin irritation and sensitization.[5] |

| Eye Contact | Causes serious eye irritation and potential for severe damage.[5] |

| Ingestion | Toxic if swallowed.[5] May cause systemic poisoning. |

| Chronic Exposure | Prolonged or repeated exposure may cause damage to the blood (methemoglobinemia) and spleen.[10] Suspected carcinogen.[5][8] |

First-Aid Measures

Immediate medical attention is crucial in case of any exposure.

| Exposure | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is essential.

Caption: Recommended Personal Protective Equipment workflow for handling.

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store away from heat, sparks, and open flames.

Accidental Release Measures

Spill Response Protocol

References

- 1. 175201-62-4 this compound AKSci Y7908 [aksci.com]

- 2. This compound CAS#: 175201-62-4 [m.chemicalbook.com]

- 3. This compound | 175201-62-4 [chemicalbook.com]

- 4. This compound | CAS 175201-62-4 [matrix-fine-chemicals.com]

- 5. geneseo.edu [geneseo.edu]

- 6. sia-toolbox.net [sia-toolbox.net]

- 7. chemos.de [chemos.de]

- 8. epa.gov [epa.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Methodological & Application

Application Notes and Protocols for 4-(4,5-dichloro-1H-imidazol-1-yl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,5-dichloro-1H-imidazol-1-yl)aniline is a halogenated heterocyclic compound featuring a reactive aniline moiety.[1][2] Its structural combination of a dichloro-imidazole ring and a primary aromatic amine makes it a valuable building block in organic synthesis, particularly for the development of novel bioactive molecules. The imidazole core is a common scaffold in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. The aniline group provides a versatile handle for a variety of chemical transformations, including diazotization, acylation, and Schiff base formation, enabling the synthesis of a diverse range of derivatives.

These notes provide a hypothetical application of this compound in the synthesis of azo compounds and their subsequent conversion to tetrazole derivatives, which are known to exhibit a range of biological activities.[3]

Hypothetical Application: Synthesis of Azo-Schiff Base and Tetrazole Derivatives

Based on analogous synthetic strategies for related imidazole compounds, this compound can be utilized as a precursor for the synthesis of functionalized azo dyes, which can then be converted into Schiff bases and subsequently cyclized to form tetrazole derivatives.[3] This synthetic pathway offers a route to novel heterocyclic compounds with potential therapeutic applications.

Experimental Workflow

The following diagram outlines the proposed synthetic workflow:

Caption: Proposed synthetic workflow for tetrazole derivatives.

Experimental Protocols

The following are hypothetical protocols based on established methodologies for similar compounds.[3] Researchers should optimize these conditions for the specific substrate.

Protocol 1: Synthesis of an Azo Compound from this compound

This protocol describes the diazotization of this compound followed by azo coupling with a suitable aromatic partner, such as 4-aminoacetophenone.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

4-aminoacetophenone

-

Sodium acetate

-

Ethanol

-

Ice

Procedure:

-

Dissolve this compound (1 eq.) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 eq.) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

-

In a separate beaker, dissolve 4-aminoacetophenone (1 eq.) in ethanol and add a solution of sodium acetate. Cool this solution to 0-5 °C.

-

Slowly add the diazonium salt solution to the 4-aminoacetophenone solution with vigorous stirring.

-

Allow the reaction to proceed at 0-5 °C for 2-3 hours.

-

Collect the precipitated azo compound by filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.

Protocol 2: Synthesis of a Schiff Base from the Azo Compound

Materials:

-

Azo compound from Protocol 1

-

Aromatic amine (e.g., 4-chloroaniline)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Reflux a mixture of the azo compound (1 eq.) and the selected aromatic amine (1 eq.) in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.[3]

-

Cool the reaction mixture to room temperature and allow it to stand for 24 hours to facilitate crystallization.

-

Filter the resulting crystals, dry them, and recrystallize from ethanol.

Protocol 3: Synthesis of a Tetrazole Derivative

Materials:

-

Schiff base from Protocol 2

-

Sodium azide (NaN₃)

-

1,4-Dioxane

Procedure:

-

Dissolve the Schiff base (1 eq.) in 1,4-dioxane.

-

Add sodium azide (1 eq.) to the solution.

-

Reflux the mixture for 14-24 hours.[3]

-

Cool the reaction mixture, and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the final tetrazole derivative.

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed synthetic route. Actual results may vary and require optimization.

Table 1: Hypothetical Reaction Conditions and Yields

| Step | Reactants | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Hypothetical Yield (%) |

| 1 | This compound, NaNO₂, 4-aminoacetophenone | Water/Ethanol | HCl | 2-3 | 0-5 | 85 |

| 2 | Azo compound, 4-chloroaniline | Ethanol | Glacial Acetic Acid | 2-3 | Reflux | 90 |

| 3 | Azo-Schiff Base, NaN₃ | 1,4-Dioxane | - | 14-24 | Reflux | 75 |

Table 2: Hypothetical Characterization Data for Synthesized Compounds

| Compound | Molecular Formula | Appearance | Melting Point (°C) | ¹H NMR (δ, ppm) in DMSO-d₆ |

| Azo Compound | C₁₇H₁₂Cl₂N₆O | Orange Solid | >250 | 11.5 (s, 1H, NH-imidazole), 8.0-7.2 (m, 8H, Ar-H), 2.6 (s, 3H, CH₃) |

| Azo-Schiff Base | C₂₃H₁₅Cl₃N₇ | Red Solid | >250 | 11.6 (s, 1H, NH-imidazole), 8.8 (s, 1H, N=CH), 8.2-7.0 (m, 12H, Ar-H) |

| Tetrazole | C₂₃H₁₆Cl₃N₁₀ | Brown Solid | >250 | 11.7 (s, 1H, NH-imidazole), 10.2 (s, 1H, NH-tetrazole), 8.1-7.1 (m, 12H, Ar-H), 6.5 (s, 1H, CH-tetrazole) |

Potential Biological Significance and Signaling Pathways

While specific biological data for derivatives of this compound is not available, imidazole-based compounds are known to interact with various biological targets. For instance, some imidazole derivatives act as inhibitors of enzymes like p38 MAP kinase, which is involved in inflammatory signaling pathways.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified p38 MAP kinase signaling pathway, a potential target for novel imidazole-based inhibitors.

Caption: Inhibition of the p38 MAP kinase signaling cascade.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of diverse heterocyclic compounds. The protocols and data presented here, while based on analogous systems, provide a solid foundation for researchers to begin exploring the synthetic utility and potential biological applications of this compound. Further investigation is warranted to fully elucidate the reactivity of this molecule and the pharmacological profiles of its derivatives.

References

protocol for dissolving 4-(4,5-dichloro-1h-imidazol-1-yl)aniline in common solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,5-dichloro-1H-imidazol-1-yl)aniline is a substituted aniline and imidazole derivative with potential applications in pharmaceutical research and development. The compound's structure, featuring a dichlorinated imidazole ring attached to an aniline moiety, suggests a complex solubility profile that is critical for its handling, formulation, and use in various biological and chemical assays. Proper dissolution is paramount for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving this compound in common laboratory solvents, along with safety precautions and a workflow for solubility determination.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 175201-62-4 | [1] |

| Molecular Formula | C₉H₇Cl₂N₃ | [1] |

| Molecular Weight | 228.08 g/mol | [1] |

Estimated Solubility Profile

The solubility of this compound has not been extensively reported in the literature. The following table provides an estimated solubility based on the general characteristics of substituted anilines and imidazoles. It is strongly recommended to perform solubility tests as described in the experimental protocol to determine the precise solubility in your solvent of choice.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Poor | The aniline moiety offers some potential for hydrogen bonding, but the overall molecule is largely non-polar due to the aromatic and chlorinated rings. |

| Ethanol | 5.2 | Moderately Soluble | As a polar protic solvent, ethanol can interact with the amine and imidazole nitrogens, making it a good candidate for dissolution.[2] |

| Methanol | 6.6 | Moderately Soluble | Similar to ethanol, methanol is a polar protic solvent that should facilitate the dissolution of this compound.[2] |

| Acetone | 5.1 | Soluble | A polar aprotic solvent that is often effective for dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide variety of organic molecules, including those with poor aqueous solubility. |

| N,N-Dimethylformamide (DMF) | 6.4 | Highly Soluble | Another highly polar aprotic solvent, similar to DMSO, that is effective in dissolving complex organic molecules.[3] |

| Dichloromethane (DCM) | 3.1 | Sparingly Soluble | While the chloro groups might suggest some affinity, studies on similar imidazole compounds have shown low solubility in chloroalkanes. |

| Acetonitrile | 5.8 | Soluble | A polar aprotic solvent that can be a good choice for compounds of intermediate polarity. |

Experimental Protocols

Safety Precautions

Warning: this compound is a chemical compound for research use only. Based on the safety data for aniline, this compound should be handled with extreme care.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6]

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.[6]

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Protocol for Solubility Determination and Stock Solution Preparation

This protocol outlines a systematic approach to determine the solubility of this compound and prepare a stock solution of a desired concentration.

Materials:

-

This compound powder

-

Selected solvents (e.g., DMSO, DMF, Ethanol)

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional)

-

Analytical balance

-

Microcentrifuge tubes or glass vials

-

Pipettes

Procedure:

-

Initial Solvent Screening (Small Scale):

-

Weigh out a small, precise amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube or glass vial.

-

Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If the compound has dissolved completely, it is soluble at that concentration (in this example, 10 mg/mL). You can proceed to make a stock solution or test a higher concentration.

-

If the compound has not fully dissolved, proceed with the following steps to enhance solubility.

-

-

Enhancing Solubility:

-

Sonication: Place the vial in a sonicator bath for 5-10 minutes. Visually inspect for dissolution.

-

Gentle Heating: If sonication is not sufficient, gently warm the solution in a water bath (e.g., 30-40°C) for 5-10 minutes. Caution: Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

-

Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent and repeat the vortexing, sonication, and/or gentle heating steps. Record the total volume of solvent required to fully dissolve the compound to determine the approximate solubility.

-

-

Preparation of a Stock Solution (Example: 10 mM in DMSO):

-

Calculate the mass of this compound required. (Molecular Weight = 228.08 g/mol )

-

Mass (mg) = 10 mmol/L * 1 L * 228.08 g/mol = 2280.8 mg = 2.28 g for 1 L

-

For a smaller volume, e.g., 1 mL: Mass (mg) = 10 µmol * 228.08 g/mol = 2.28 mg

-

-

Weigh out the calculated mass of the compound into a suitable container (e.g., a 1.5 mL microcentrifuge tube or a glass vial).

-

Add the calculated volume of DMSO (e.g., 1 mL) to the container.

-

Vortex the solution until the compound is completely dissolved. Use sonication or gentle warming if necessary, as described above.

-

Once dissolved, store the stock solution appropriately. For long-term storage, it is advisable to store solutions at -20°C or -80°C to minimize degradation.

-

Experimental Workflow

Caption: Workflow for dissolving this compound.

References

Application of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline in Medicinal Chemistry: A Prospective Outlook

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches have revealed a significant lack of specific published data on the biological activity and medicinal chemistry applications of 4-(4,5-dichloro-1H-imidazol-1-yl)aniline. The following application notes and protocols are therefore presented as a prospective guide based on the analysis of structurally related compounds, particularly N-aryl imidazoles and kinase inhibitors. The experimental data and pathways are illustrative and intended to provide a framework for the potential evaluation of this compound.

Introduction

This compound is a small molecule featuring a dichloro-substituted imidazole ring linked to an aniline moiety. The imidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates, known for a wide range of biological activities including anticancer, antifungal, and anti-inflammatory properties. The N-aryl substitution, in this case, the aniline group, provides a vector for interaction with various biological targets and can be crucial for modulating potency and pharmacokinetic properties. The dichloro substitution on the imidazole ring can enhance binding affinity through halogen bonding and improve metabolic stability.

Given its structural features, this compound is a candidate for investigation as a kinase inhibitor, a class of targeted therapeutics that has revolutionized cancer treatment. The aniline substructure is a common feature in many ATP-competitive kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase domain.

Potential Therapeutic Applications

Based on the activities of structurally analogous compounds, this compound could be investigated for the following applications:

-

Oncology: As a potential inhibitor of protein kinases that are dysregulated in various cancers.

-

Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.

-

Infectious Diseases: As a potential antimicrobial or antifungal agent, given the known activities of other imidazole derivatives.

Hypothetical Quantitative Data

The following table presents hypothetical inhibitory data for this compound against a panel of cancer-related kinases. This data is illustrative and would need to be determined experimentally.

| Kinase Target | Hypothetical IC50 (nM) | Assay Type |

| VEGFR2 | 85 | Biochemical (HTRF) |

| EGFR | 150 | Biochemical (HTRF) |

| PDGFRβ | 120 | Biochemical (HTRF) |

| Src | 250 | Biochemical (HTRF) |

| Abl | 300 | Biochemical (HTRF) |

IC50: Half-maximal inhibitory concentration; HTRF: Homogeneous Time-Resolved Fluorescence

Experimental Protocols

The following are generalized protocols that would be suitable for the initial characterization of the biological activity of this compound.

In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a method to determine the in vitro potency of the compound against a specific kinase.

Materials:

-

Recombinant human kinase

-

Biotinylated substrate peptide

-

ATP

-

HTRF KinEASE® STK S1 Kit (or similar)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well low-volume plates

-

Plate reader capable of HTRF detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of the kinase/biotinylated substrate mixture to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection mix (containing Eu3+-cryptate labeled antibody and XL665-conjugated streptavidin).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Calculate the HTRF ratio and determine IC50 values using non-linear regression analysis.

Cell Proliferation Assay (MTT)

This protocol measures the effect of the compound on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HUVEC for VEGFR2, A549 for EGFR)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) using a dose-response curve.

Visualizations

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be targeted by this compound and a general experimental workflow for its evaluation.

Caption: Hypothetical inhibition of receptor tyrosine kinases by this compound.

Caption: General experimental workflow for the evaluation of a novel kinase inhibitor.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, its structural characteristics suggest it is a promising candidate for investigation in medicinal chemistry, particularly in the field of kinase inhibition. The provided application notes and protocols offer a standard framework for the initial biological evaluation of this and similar compounds. Further research is warranted to synthesize and characterize the activity of this compound to determine its therapeutic potential.

Application Notes and Protocols for Reactions Involving 4-(4,5-dichloro-1h-imidazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for the synthesis, characterization, and potential applications of 4-(4,5-dichloro-1h-imidazol-1-yl)aniline , a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a detailed guide for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the nucleophilic aromatic substitution of p-fluoronitrobenzene with 4,5-dichloro-1H-imidazole, followed by the reduction of the nitro group.

Step 1: Synthesis of 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole

This step involves the N-arylation of 4,5-dichloro-1H-imidazole with p-fluoronitrobenzene in the presence of a base.

Experimental Protocol:

-

To a solution of 4,5-dichloro-1H-imidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add p-fluoronitrobenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

| Reagent | Molar Mass ( g/mol ) | Quantity (equivalents) |

| 4,5-dichloro-1H-imidazole | 136.98 | 1.0 |

| p-Fluoronitrobenzene | 141.10 | 1.1 |

| Potassium Carbonate | 138.21 | 1.5 |

| Dimethylformamide | 73.09 | - |

Typical Yield: 75-85%

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole to an amine.

Experimental Protocol:

-

Suspend 1-(4-nitrophenyl)-4,5-dichloro-1H-imidazole (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 78 °C) and stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-